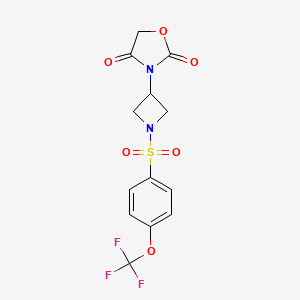

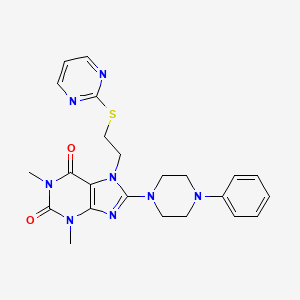

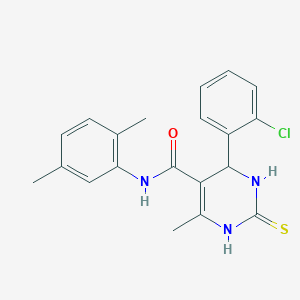

![molecular formula C18H22FN3O2 B2653078 N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280864-31-4](/img/structure/B2653078.png)

N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels . The structure-activity relationship studies revealed that dialkyl substituents at the benzylic position play an important role .Aplicaciones Científicas De Investigación

Neuroimaging and Neuroreceptor Mapping

- PET Tracers for 5-HT1A Receptors : Compounds structurally related to the one have been developed as PET tracers for imaging serotonin 5-HT1A receptors, which are critical for studying neuropsychiatric disorders. A cyclohexanecarboxamide derivative showed promising results as a reversible, selective, and high affinity 5-HT1A receptor antagonist with high brain uptake and slow clearance, making it suitable for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Antimicrobial and Antituberculosis Activity

- GyrB Inhibitors Against Mycobacterium Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, indicating potential as antituberculosis agents. One compound demonstrated significant activity with minimal cytotoxicity (Jeankumar et al., 2013).

Antianaphylactic Activity

- Investigation of Thienopyridin Formamidines : A study focused on synthesizing N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters revealed compounds with antianaphylactic activity, showcasing the potential therapeutic benefits of such chemicals in treating allergic reactions (Wagner et al., 1993).

Antiallergy and Histamine Receptor Binding

- N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives : This class of compounds, including derivatives structurally similar to the query compound, was synthesized and evaluated for antiallergy activity. Some derivatives showed activity in passive foot anaphylaxis, indicating their potential in antiallergic treatments. One analogue was particularly effective in inhibiting tritiated mepyramine binding to H1 histaminic receptors (Walsh et al., 1990).

Propiedades

IUPAC Name |

N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-2-11-22-12-7-14(8-13-22)17(23)20-9-10-21-18(24)15-5-3-4-6-16(15)19/h1,3-6,14H,7-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMCISJGSDISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

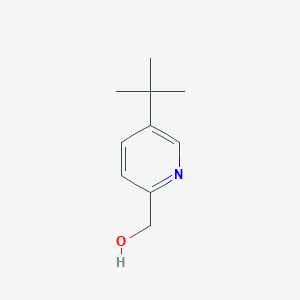

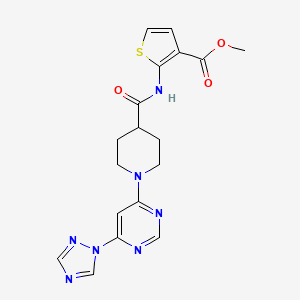

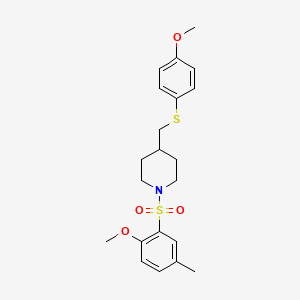

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)

![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)